N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Übersicht
Beschreibung
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide belongs to a class of heterocyclic compounds, specifically oxadiazole derivatives. These compounds are noted for their biological activities and potential use in various therapeutic applications.
Synthesis Analysis
- The synthesis of similar compounds involves sequential transformations. For instance, 4-(1H-indol-3-yl)butanoic acid is transformed into various intermediates before achieving the final oxadiazole scaffolds (Nazir et al., 2018).
- Another method involves converting organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before achieving the final oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
- The structural confirmation of oxadiazole compounds is typically performed using spectral and elemental analysis, ensuring the accuracy of the synthesized molecules (Nazir et al., 2018).
Chemical Reactions and Properties
- Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, to achieve the final desired compounds (Nazir et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds, such as stability and solubility, are influenced by their molecular structure and the presence of specific functional groups (Wang et al., 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activity, are determined by the specific structure of the oxadiazole ring and its substituents (Ueda et al., 1991).
- These compounds have been studied for various activities, such as urease inhibition, indicating their potential in therapeutic applications (Abbasi et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
AKOS000633666, also known as N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide, primarily targets the mast cell inhibitory receptor Siglec-6 . Siglec-6 is an inhibitory receptor selectively expressed on mast cells .
Mode of Action
The compound interacts with its target, Siglec-6, by binding to it. This binding activates the native inhibitory function of the receptor, which in turn reduces mast cell activation . In pre-clinical studies, AKOS000633666 inhibited multiple modes of mast cell activation, including IgE, IL-33, KIT, C5a, and MRGPRX2, resulting in the broad suppression of inflammation .
Biochemical Pathways
The activation of Siglec-6 by AKOS000633666 leads to the suppression of various biochemical pathways associated with mast cell activation. These include pathways triggered by IgE, IL-33, KIT, C5a, and MRGPRX2 . The suppression of these pathways results in a broad reduction of inflammation.
Result of Action
This dual action results in a significant reduction of inflammation and could potentially be beneficial in the treatment of various inflammatory and proliferative diseases .
Eigenschaften
IUPAC Name |
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-16-13(19)8-5-9-14-17-15(18-20-14)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCPLJNROXPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.